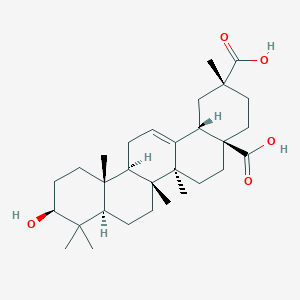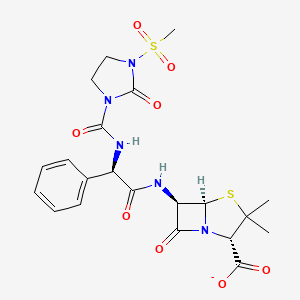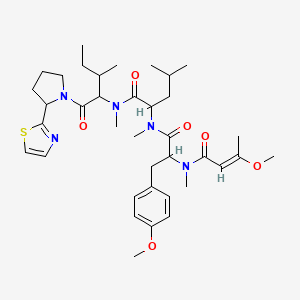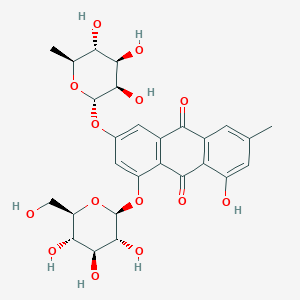
葡萄糖鼠李糖苷A
描述
Glucofrangulin A is a naturally occurring anthraquinone O-glycoside found primarily in the bark of the alder buckthorn (Rhamnus frangula L. or Frangula alnus Miller). This compound is known for its therapeutic properties, particularly its laxative effects. It is one of the main active constituents in frangula bark, contributing to its medicinal use .
科学研究应用
Glucofrangulin A has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
Biology: Studies have shown its effects on gut microbiota, highlighting its potential as a prebiotic.
Medicine: Its laxative properties make it useful in treating constipation. Additionally, it has been investigated for its antimicrobial and antifungal activities.
Industry: It is used in the formulation of herbal laxatives and other medicinal products
作用机制
Target of Action
Glucofrangulin A, a major constituent of Frangula alnus Mill (FAM), also known as alder buckthorn, primarily targets the gut bacteria . It is known for its therapeutic activity and belongs to the anthraquinone O-glycosides .
Mode of Action
Glucofrangulin A interacts with its targets, the gut bacteria, by manipulating their concentration and introducing the strain into a given plant extract . The aglycone moieties of glucofrangulin A are set free in the gut through bacterial β-glycosidases . This interaction results in changes in the gut bacteria, influencing their activity and population.
Biochemical Pathways
It is known that the compound plays a role in the metabolism of gut bacteria
生化分析
Biochemical Properties
Glucofrangulin A plays a significant role in biochemical reactions, particularly in the digestive system. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of Glucofrangulin A is with β-glucosidase, an enzyme that hydrolyzes the glycosidic bond in glucosides, releasing the active anthraquinone aglycone. This interaction is crucial for the compound’s laxative effect, as the aglycone form stimulates peristalsis in the intestines . Additionally, Glucofrangulin A interacts with bacterial β-glycosidases in the gut, which further aids in its conversion to the active form .
Cellular Effects
Glucofrangulin A exerts various effects on different types of cells and cellular processes. In the gastrointestinal tract, it influences cell function by promoting the secretion of water and electrolytes into the lumen, leading to increased bowel movements . This compound also affects cell signaling pathways, particularly those involved in inflammation and immune response. Studies have shown that Glucofrangulin A can modulate the expression of genes related to inflammatory cytokines, thereby reducing inflammation in the gut . Furthermore, Glucofrangulin A impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of Glucofrangulin A involves several key interactions at the molecular level. The compound binds to specific receptors on the surface of intestinal epithelial cells, triggering a cascade of intracellular signaling events that lead to increased secretion of chloride ions and water into the intestinal lumen . This process is mediated by the activation of protein kinase C and the subsequent phosphorylation of target proteins involved in ion transport . Additionally, Glucofrangulin A inhibits the activity of certain enzymes, such as Na+/K±ATPase, which further contributes to its laxative effect . The compound also influences gene expression by modulating transcription factors involved in inflammatory and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glucofrangulin A have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged storage or exposure to light and heat . In in vitro studies, Glucofrangulin A has shown a time-dependent increase in its laxative effect, with peak activity observed within 6-8 hours of administration . Long-term studies have indicated that Glucofrangulin A can have sustained effects on cellular function, particularly in terms of modulating gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Glucofrangulin A vary with different dosages in animal models. At low doses, the compound exhibits mild laxative effects, while higher doses result in more pronounced bowel movements and increased water and electrolyte secretion . Threshold effects have been observed, with a minimum effective dose required to achieve the desired laxative effect . At very high doses, Glucofrangulin A can cause adverse effects such as abdominal cramps, diarrhea, and dehydration . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Glucofrangulin A is involved in several metabolic pathways, primarily in the gastrointestinal tract. The compound undergoes hydrolysis by β-glucosidase to release the active anthraquinone aglycone . This aglycone is then further metabolized by gut bacteria, resulting in the formation of various metabolites that contribute to its laxative effect . The metabolic pathways of Glucofrangulin A also involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of Glucofrangulin A within cells and tissues are mediated by specific transporters and binding proteins. After oral administration, the compound is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . Glucofrangulin A is then distributed to various tissues, including the colon, where it exerts its laxative effect . The compound’s transport is facilitated by membrane transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) .
Subcellular Localization
The subcellular localization of Glucofrangulin A is primarily in the cytoplasm of intestinal epithelial cells. The compound is directed to specific compartments within the cells through targeting signals and post-translational modifications . In the cytoplasm, Glucofrangulin A interacts with various enzymes and proteins involved in ion transport and cellular metabolism . This subcellular localization is crucial for the compound’s activity and function, as it ensures that Glucofrangulin A is in the right place to exert its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Glucofrangulin A can be extracted from the bark of Frangula alnus using various solvent extraction methods. Common solvents include water, methanol, ethanol, and isopropanol. The extraction process involves maceration or ultrasonic extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) .
Industrial Production Methods: Industrial production of Glucofrangulin A typically involves large-scale extraction from frangula bark. The bark is dried, ground, and subjected to solvent extraction. The extract is then concentrated and purified to isolate Glucofrangulin A. The process is optimized to ensure high yield and purity, often involving multiple extraction and purification steps .
化学反应分析
Types of Reactions: Glucofrangulin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert it into reduced forms of anthraquinones.
Hydrolysis: Hydrolysis of Glucofrangulin A releases its aglycone moiety and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis can be employed to break down Glucofrangulin A.
Major Products: The major products formed from these reactions include various anthraquinone derivatives and glucose .
相似化合物的比较
Frangulin A and B: These are also anthraquinone O-glycosides found in frangula bark with similar laxative properties.
Emodin: Another anthraquinone derivative with laxative and antimicrobial properties.
Chrysophanol: Known for its anti-inflammatory and laxative effects.
Uniqueness: Glucofrangulin A is unique due to its specific glycosidic linkage and the presence of glucose in its structure, which differentiates it from other anthraquinone derivatives. Its specific extraction and purification methods also contribute to its distinctiveness .
属性
IUPAC Name |
1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQZOFVCVOOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943455 | |
| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21133-53-9 | |
| Record name | 4-(Hexopyranosyloxy)-5-hydroxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




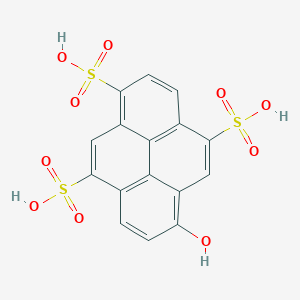

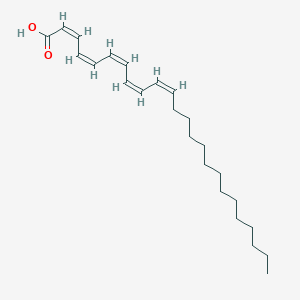


![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)
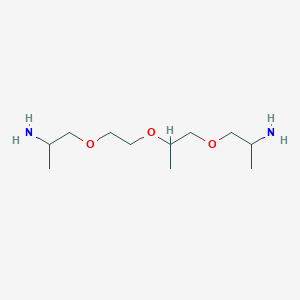
![(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione](/img/structure/B1259258.png)

